molecular formula C20H16N4O6S B2529754 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886911-23-5

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2529754
CAS No.: 886911-23-5
M. Wt: 440.43
InChI Key: ALFATDRXANUAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core linked to a benzamide scaffold substituted with a 2,5-dioxopyrrolidin-1-yl (succinimide) group and a 4-(methylsulfonyl)phenyl moiety. Its molecular formula is C₂₀H₁₈N₄O₆S₂, with a molecular weight of 474.5 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S/c1-31(28,29)15-8-4-13(5-9-15)19-22-23-20(30-19)21-18(27)12-2-6-14(7-3-12)24-16(25)10-11-17(24)26/h2-9H,10-11H2,1H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFATDRXANUAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer efficacy, antimicrobial activity, and mechanisms of action based on diverse scientific studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N4O5S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_5\text{S}

This structure features a pyrrolidine ring, an oxadiazole moiety, and a benzamide group, which contribute to its biological activity.

Anticancer Activity

Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have been conducted using various cancer cell lines to evaluate its cytotoxic effects.

  • Cell Lines Tested :
    • Human glioblastoma (LN229)
    • Breast cancer (MDA-MB-231)
    • Ovarian cancer (A2780)

The MTT assay results showed that the compound had an IC50 value ranging from 0.5 to 3.5 µM , indicating potent antiproliferative effects against these cell lines. It was observed that the compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several pathogens. Studies using disk diffusion methods revealed:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

The minimum inhibitory concentration (MIC) values were recorded at 15.62 µg/mL , suggesting that the compound possesses broad-spectrum antibacterial activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Calcium Channel Modulation : The compound inhibits calcium currents mediated by L-type calcium channels (Cav 1.2), which is crucial for various cellular processes including muscle contraction and neurotransmitter release .
  • Apoptotic Pathways : The induction of apoptosis is primarily mediated through mitochondrial pathways involving cytochrome c release and activation of caspases .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Glioblastoma Cells :
    • Objective : To assess the anticancer efficacy.
    • Findings : The compound significantly reduced cell viability and induced apoptosis in LN229 cells through caspase activation .
  • Antimicrobial Efficacy Study :
    • Objective : To evaluate antimicrobial properties.
    • Findings : Demonstrated effective inhibition of bacterial growth with MIC values comparable to standard antibiotics .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValueMechanism of Action
AnticancerLN229 (Glioblastoma)0.5 - 3.5 µMApoptosis via caspase activation
AnticancerMDA-MB-231 (Breast Cancer)0.5 - 3.5 µMCell cycle arrest
AntimicrobialStaphylococcus aureus15.62 µg/mLBacterial growth inhibition
AntimicrobialEscherichia coli15.62 µg/mLBacterial growth inhibition

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate the pyrrolidine and oxadiazole moieties. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrrolidine structures. For instance, derivatives similar to the target compound have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate that these compounds exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics .

Anticancer Potential

Compounds with oxadiazole structures have shown promising results in anticancer assays. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as glioblastoma. The mechanism involves the disruption of cellular pathways leading to cell death, which is crucial for cancer treatment . Furthermore, molecular docking studies suggest strong interactions between these compounds and cancer-related targets, indicating their potential as lead compounds in anticancer drug development .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, suggesting that the target compound may also exhibit similar effects. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest in therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of the compound. Variations in substituents on the oxadiazole ring or modifications to the benzamide portion can significantly influence biological activity. For instance, methylsulfonyl substitutions enhance solubility and bioavailability, which are crucial for pharmacological effectiveness .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a similar backbone to 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibited minimum inhibitory concentrations (MIC) against E. coli ranging from 8 to 32 µg/mL. This establishes a benchmark for developing new antimicrobial agents based on this chemical structure .

Case Study 2: Anticancer Activity

In vitro cytotoxicity assays on glioblastoma cell lines revealed that derivatives with modifications at the 5-position of the oxadiazole ring showed enhanced cytotoxic effects compared to unmodified counterparts. The most effective derivative exhibited an IC50 value of 12 µM, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogs in 1,3,4-Oxadiazole Derivatives

describes four 1,3,4-oxadiazole derivatives (5f–5i) with benzaldehyde and aminoalkyl substituents. Key differences include:

  • Substituent Effects : The target compound’s methylsulfonyl and succinimide groups contrast with the ethylphenyl or dimethylphenyl groups in 5f–5i. These substituents alter electronic properties (e.g., methylsulfonyl’s strong electron-withdrawing effect vs. alkyl groups’ electron-donating nature).
  • Synthetic Yield : Analogs 5f–5i achieved yields of 82–86%, but the target compound’s yield is unspecified. The succinimide group may complicate synthesis due to its reactivity .

Functional Group Variations in Benzamide Derivatives

  • : A benzamide analog (CAS 922079-24-1) replaces the oxadiazole with a thiazole ring and incorporates a 5-methoxybenzofuran group. This structural shift reduces molecular weight (447.5 g/mol ) and likely alters solubility and target selectivity due to the benzofuran’s planar aromatic system .
  • : The compound N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide substitutes the succinimide with a pyrrolidin-1-ylsulfonyl group.

Electronic and Reactivity Profiles

  • Succinimide vs. Sulfonyl Groups : The target’s succinimide ring is prone to hydrolysis under basic or aqueous conditions, unlike the stable sulfonyl groups in and . This reactivity could limit shelf life but enable prodrug activation .
  • Methylsulfonyl vs. Nitro or Halogen Substituents : Compounds like 5338-68-1 () feature nitro or chlorophenyl groups, which are stronger electron-withdrawing groups than methylsulfonyl. This affects charge distribution and binding affinity in biological targets .

Research Findings and Implications

  • Biological Activity : The methylsulfonyl and succinimide groups in the target compound may enhance binding to kinases or proteases through hydrogen bonding and covalent interactions, respectively. This contrasts with analogs lacking these motifs (e.g., ’s alkyl-substituted derivatives).
  • Solubility and Bioavailability : The target’s polar groups (succinimide, methylsulfonyl) likely improve aqueous solubility over hydrophobic analogs like ’s dimethylphenyl derivative. However, its higher molecular weight (~474.5 g/mol) may reduce passive diffusion across membranes .

Preparation Methods

Formation of the Hydrazide Intermediate

4-(Methylsulfonyl)benzaldehyde is converted to its corresponding hydrazide through a two-step process:

  • Condensation : Reacting 4-(methylsulfonyl)benzaldehyde (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 60°C for 6 hours yields the hydrazone intermediate.
  • Oxidation : Treatment with iodine (1.5 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours generates 5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine.

Reaction Conditions :

Step Reagent Solvent Temperature Time Yield
1 NH₂NH₂·H₂O EtOH 60°C 6 h 85%
2 I₂ DMSO 80°C 12 h 72%

Alternative Cyclization Methods

The oxadiazole ring may also be formed via cyclodehydration of acylhydrazides using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA):

  • POCl₃ Method : 4-(Methylsulfonyl)benzoyl hydrazide (1.0 equiv) reacts with POCl₃ (3.0 equiv) in chloroform at reflux for 8 hours (Yield: 68%).
  • PPA Method : Heating the hydrazide with PPA at 120°C for 4 hours achieves cyclization (Yield: 75%).

Synthesis of the Benzamide-Succinimide Core

Nitro Group Reduction and Amidation

  • Starting Material : 4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using hydrogen gas (1 atm) over a palladium-on-carbon catalyst (10% w/w) in methanol (Yield: 92%).
  • Succinimide Formation : Reacting 4-aminobenzoic acid (1.0 equiv) with succinic anhydride (1.1 equiv) in acetic acid at 100°C for 6 hours produces 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (Yield: 78%).

Characterization Data :

  • IR (KBr) : 1778 cm⁻¹ (C=O, succinimide), 1685 cm⁻¹ (C=O, carboxylic acid).
  • ¹H NMR (DMSO-d₆) : δ 2.72 (s, 4H, CH₂), 7.89 (d, 2H, J = 8.4 Hz, ArH), 8.12 (d, 2H, J = 8.4 Hz, ArH).

Activation and Coupling

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 hours. Subsequent reaction with the oxadiazole amine (1.1 equiv) in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base yields the final product.

Optimized Conditions :

Parameter Value
Coupling Reagent SOCl₂
Solvent THF
Temperature 0°C → RT
Reaction Time 12 h
Yield 65%

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient) to isolate the title compound as a white solid.

Spectroscopic Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : m/z Calcd for C₂₁H₁₈N₄O₆S [M+H]⁺: 454.1024; Found: 454.1021.
  • ¹³C NMR (DMSO-d₆) : δ 25.8 (CH₂), 44.3 (SO₂CH₃), 121.6–167.8 (aromatic and carbonyl carbons).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Hydrazine-I₂ Cyclization High regioselectivity Requires toxic iodine 72%
POCl₃ Cyclization Rapid reaction Corrosive reagents 68%
PPA Cyclization Solvent-free conditions High temperature needed 75%

Challenges and Optimization Strategies

  • Sulfone Stability : The methylsulfonyl group may undergo reduction under hydrogenation conditions. Using mild reducing agents (e.g., Na₂S₂O₄) prevents this side reaction.
  • Oxadiazole Ring Hydrolysis : Acidic or basic conditions can cleave the oxadiazole. Maintaining neutral pH during coupling is critical.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis typically involves sequential functionalization of the benzamide core, oxadiazole ring formation, and introduction of the pyrrolidinedione and methylsulfonylphenyl groups. Key steps include:

  • Oxadiazole formation : Cyclization of acylhydrazides under dehydrating conditions (e.g., POCl₃ or polyphosphoric acid) .
  • Coupling reactions : Amide bond formation using coupling agents like EDC/HOBt .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization improves purity. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Answer:

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
  • Computational validation : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals and analyze the 3D structure .
  • Mass fragmentation analysis : HRMS/MS can identify unexpected fragments caused by side reactions .

Basic: Which reaction conditions optimize oxadiazole ring formation?

Answer:

  • Temperature : Maintain 80–100°C for cyclization .
  • Catalysts : Use POCl₃ or PPA for efficient dehydration .
  • Solvent : DMF or THF improves solubility of intermediates .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .

Advanced: How to design biological activity assays targeting specific enzymes or receptors?

Answer:

  • Target selection : Prioritize kinases, proteases, or inflammatory mediators based on structural analogs (e.g., oxadiazoles inhibit COX-2) .
  • Assay parameters :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) with recombinant proteins .
    • Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (flow cytometry) in cancer cell lines .
    • Binding studies : Surface plasmon resonance (SPR) quantifies target affinity .

Basic: What analytical techniques are essential for structural and purity assessment?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms functional groups and connectivity .
  • Mass spectrometry : HRMS validates molecular weight and detects impurities .
  • Infrared spectroscopy (IR) : Identifies carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) groups .
  • HPLC : Quantifies purity (>95% required for biological testing) .

Advanced: How can computational methods predict reactivity or optimize synthesis pathways?

Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .
  • Molecular docking : Screen against biological targets to prioritize derivatives for synthesis .
  • Process simulation : Tools like Aspen Plus optimize reaction conditions (temperature, stoichiometry) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Over-oxidation : During sulfonamide formation, use controlled equivalents of oxidizing agents (e.g., H₂O₂) .
  • Hydrolysis of oxadiazole : Avoid aqueous conditions in later steps .
  • Byproduct formation : Monitor with TLC and adjust reaction time/temperature .

Advanced: What strategies improve solubility for in vitro or in vivo studies?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) .
  • Co-solvents : Use DMSO-water mixtures (<1% DMSO for cell assays) .
  • Nanoparticle encapsulation : Lipid-based carriers enhance bioavailability .
  • Structural modification : Add polar groups (e.g., morpholine) to the benzamide or oxadiazole moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.